Cas no 18605-02-2 (5-Ethyl-2-methyl-1-piperidineethanol)

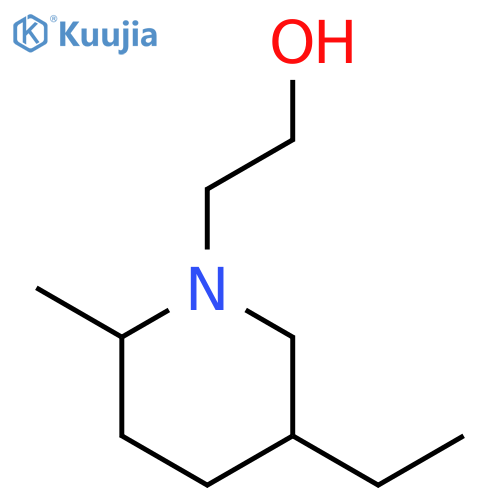

18605-02-2 structure

商品名:5-Ethyl-2-methyl-1-piperidineethanol

5-Ethyl-2-methyl-1-piperidineethanol 化学的及び物理的性質

名前と識別子

-

- 2-(5-ethyl-2-methylpiperidin-1-yl)ethanol

- BRN 1634013

- 1-Piperidineethanol, 5-ethyl-2-methyl-

- DTXSID20940035

- 18605-02-2

- 3-Ethyl-6-methyl-1-(2-hydroxyethyl)piperidine

- 5-20-04-00213 (Beilstein Handbook Reference)

- E89162

- 2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol

- 5-Ethyl-2-methyl-1-piperidineethanol

- MFCD01700627

-

- インチ: InChI=1S/C10H21NO/c1-3-10-5-4-9(2)11(8-10)6-7-12/h9-10,12H,3-8H2,1-2H3

- InChIKey: SBOAJQAJMGHSTF-UHFFFAOYSA-N

- ほほえんだ: CCC1CCC(N(C1)CCO)C

計算された属性

- せいみつぶんしりょう: 171.162314293g/mol

- どういたいしつりょう: 171.162314293g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

5-Ethyl-2-methyl-1-piperidineethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P024HK5-250mg |

2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol |

18605-02-2 | 95% | 250mg |

$204.00 | 2024-06-17 | |

| 1PlusChem | 1P024HK5-1g |

2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol |

18605-02-2 | 95% | 1g |

$567.00 | 2024-06-17 | |

| Ambeed | A1541483-250mg |

2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol |

18605-02-2 | 95% | 250mg |

$204.0 | 2025-02-24 | |

| 1PlusChem | 1P024HK5-100mg |

2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol |

18605-02-2 | 95% | 100mg |

$120.00 | 2024-06-17 | |

| Ambeed | A1541483-1g |

2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol |

18605-02-2 | 95% | 1g |

$550.0 | 2025-02-24 | |

| Ambeed | A1541483-100mg |

2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol |

18605-02-2 | 95% | 100mg |

$120.0 | 2025-02-24 |

5-Ethyl-2-methyl-1-piperidineethanol 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

18605-02-2 (5-Ethyl-2-methyl-1-piperidineethanol) 関連製品

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:18605-02-2)

清らかである:99%/99%

はかる:250mg/1g

価格 ($):184/495